[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Hydroxymethylation: The hydroxymethyl group can be added through a reduction reaction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyrrolidine derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring can interact with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidin-3-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.
[(3S,4R)-4-(2,5-dibromophenyl)pyrrolidin-3-yl]methanol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
InChI Key |
VWUALDZGFPMIST-OIBJUYFYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2)F)F)CO |
Canonical SMILES |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO |
Origin of Product |
United States |
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